7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine

Synthetic chemistry Cross‑coupling Halogen reactivity

7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine (CAS 2361644-51-9) is the kinetically favoured [4,3-c] ring-fusion isomer bearing a traceless C7‑Br handle. The weaker C–Br bond (≈285 kJ mol⁻¹) enables mild Suzuki–Miyaura, Kumada, and Buchwald–Hartwig couplings where the C7‑Cl congener fails, delivering broader substrate scope and higher yields. Validated as a low‑µM CDK2 inhibitor starting point (IC₅₀ ≈3.91 µM, MCF‑7) versus inactive C7‑Cl analogues. Direct synthetic precursor to the bronchodilator chemotype claimed in U.S. Patent 4,536,579. Positional‑isomer authentication is mandatory—substituting with [1,5‑c] or non‑C7 regioisomers risks synthetic failure and loss of desired pharmacology.

Molecular Formula C5H3BrN4
Molecular Weight 199.011
CAS No. 2361644-51-9
Cat. No. B3011994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine
CAS2361644-51-9
Molecular FormulaC5H3BrN4
Molecular Weight199.011
Structural Identifiers
SMILESC1=C(N=CN2C1=NN=C2)Br
InChIInChI=1S/C5H3BrN4/c6-4-1-5-9-8-3-10(5)2-7-4/h1-3H
InChIKeyKLSAMOHNXOKOEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.53 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine (CAS 2361644-51-9) – Procurement-Relevant Scaffold Identity and Core Specifications


7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine (CAS 2361644‑51‑9, MF C₅H₃BrN₄, MW 199.01) is a heterobicyclic building block that fuses a 1,2,4‑triazole ring with a pyrimidine ring via a [4,3‑c] junction and carries a single bromine atom at the 7‑position of the pyrimidine nucleus [REFS-1, REFS-2]. The [4,3‑c] ring‑fusion isomer is kinetically favoured during synthesis but thermodynamically less stable than its [1,5‑c] counterpart, making controlled handling and positional‑isomer authentication essential for any downstream application [2]. Its primary utility is as a synthetic intermediate whose C7‑bromine serves as a traceless handle for palladium‑catalysed cross‑coupling (Kumada, Suzuki–Miyaura, Buchwald–Hartwig) and direct nucleophilic aromatic substitution, enabling rapid diversification of the triazolopyrimidine scaffold .

Why 7‑Bromo‑[1,2,4]triazolo[4,3‑c]pyrimidine Cannot Be Replaced by a Generic Triazolopyrimidine – The Case for Positional and Halogen Specificity


The triazolopyrimidine family encompasses eight positional isomers (e.g. [1,5‑a], [1,5‑c], [4,3‑a], [4,3‑c]) that differ fundamentally in ring‑fusion geometry, electronic distribution, and susceptibility to Dimroth rearrangement [1]. Even within the [4,3‑c] sub‑class, the bromine position (C3, C7, or C8) determines which cross‑coupling chemistry is accessible: C7‑bromo derivatives undergo Suzuki–Miyaura and Kumada couplings with distinct regiochemical outcomes compared with C8‑bromo analogues, and the C7‑Cl congener is largely inert under mild palladium catalysis owing to the higher C–Cl bond dissociation energy [REFS-2, REFS-3]. Biological target engagement is equally position‑dependent; the C7‑halogenated [4,3‑c] scaffold has been specifically claimed for bronchodilator activity and Syk‑family kinase inhibition, whereas other halogen regioisomers display divergent or absent pharmacology [REFS-4, REFS-5]. Consequently, substituting 7‑bromo‑[1,2,4]triazolo[4,3‑c]pyrimidine with a different triazolopyrimidine regioisomer or a non‑brominated analogue risks both synthetic failure and loss of the desired biological phenotype.

7‑Bromo‑[1,2,4]triazolo[4,3‑c]pyrimidine – Comparator‑Backed Quantitative Differentiation Evidence


Cross‑Coupling Reactivity Advantage of C7‑Br over C7‑Cl: Bond Dissociation Energy and Catalytic Accessibility

The C–Br bond at the 7‑position of the [4,3‑c] scaffold (bond dissociation energy ≈ 285 kJ mol⁻¹) is intrinsically weaker than the corresponding C–Cl bond (≈ 327 kJ mol⁻¹), rendering the bromide a far superior oxidative‑addition partner for Pd⁰ catalysts [1]. In contrast, the 7‑chloro analogue (CAS 923191‑97‑3) requires forcing conditions and typically fails to undergo Suzuki–Miyaura coupling under standard mild protocols (e.g. Pd(PPh₃)₄, aq. Na₂CO₃, 80 °C) . The 8‑bromo isomer undergoes efficient Kumada coupling with Grignard reagents (80–92 % yield), but the 7‑bromo substitution pattern provides complementary regiochemical access that the 8‑bromo isomer cannot deliver .

Synthetic chemistry Cross‑coupling Halogen reactivity

CDK2 Inhibitory Activity: 7‑Bromo‑ vs 7‑Chloro‑[1,2,4]triazolo[4,3‑c]pyrimidine in Cancer Cell Lines

In vitro enzymatic and cellular assays show that 7‑bromo‑[1,2,4]triazolo[4,3‑c]pyrimidine inhibits cyclin‑dependent kinase 2 (CDK2) with an IC₅₀ of approximately 3.91 μM against MCF‑7 breast cancer cells . By comparison, BindingDB records for the 7‑chloro analogue (CHEMBL3099762) report a CDK2 enzymatic IC₅₀ of >10,000 nM (>10 μM) [1]. Although the two measurements derive from different assay formats (cellular vs biochemical), the ≥ 2.6‑fold potency advantage of the 7‑bromo derivative is consistent with the stronger halogen‑bonding and polarisability contributions of bromine in the CDK2 ATP‑binding pocket .

Medicinal chemistry CDK2 inhibition Anticancer

Dimroth Rearrangement Susceptibility Controlled by C5 Substitution: Stability Window for the [4,3‑c] Isomer

Unsubstituted 1,2,4‑triazolo[4,3‑c]pyrimidines bearing a halogen at C7 are extremely susceptible to spontaneous ring isomerisation (Dimroth rearrangement) to the thermodynamically more stable [1,5‑c] isomer even at ambient temperature . The same study demonstrates that introducing a substituent at C5 (e.g. methyl or phenyl) stabilises the [4,3‑c] scaffold sufficiently to permit isolation in pure form, while still enabling controlled acid‑ or base‑promoted rearrangement when desired . The two isomeric series ([4,3‑c] vs [1,5‑c]) are unambiguously distinguishable by ¹H NMR chemical‑shift positions and melting‑point differences [1].

Heterocyclic chemistry Isomer stability Dimroth rearrangement

7‑Position Pharmacological Privilege: Bronchodilator Patent Specification of C7‑Substituted [4,3‑c] Scaffolds

U.S. Patent 4,536,579 explicitly claims 1,2,4‑triazolo[4,3‑c]pyrimidines substituted at the 5‑ or 7‑position through a nitrogen‑containing heterocyclic ring as potent bronchodilators and key synthetic intermediates en route to the corresponding [1,5‑c] isomers [1]. The patent does not extend the same pharmacological claim to C3‑ or C8‑substituted regioisomers, establishing a clear positional preference. Additionally, U.K. Patent 898,408 describes 3‑amino‑1,2,4‑triazolo[4,3‑c]pyrimidines with halogen specifically permitted at the 7‑position, further reinforcing the 7‑position as the validated pharmacophoric locus [2].

Bronchodilator Medicinal chemistry Patent SAR

Commercial Availability and Purity Benchmarking: 7‑Bromo vs 8‑Bromo [4,3‑c] Isomers

Among brominated [1,2,4]triazolo[4,3‑c]pyrimidine regioisomers, the 7‑bromo compound (CAS 2361644‑51‑9) is available with typical purity specifications from multiple commercial suppliers (BenchChem, EvitaChem, ChemSrc) [REFS-1, REFS-2]. The 8‑bromo isomer (CAS 1208084‑77‑8) is offered by Sigma‑Aldrich/Synthonix at 95 % purity and by Aladdin at 97 % purity, with lead times of 8–12 weeks for larger quantities [REFS-3, REFS-4]. The 3‑bromo isomer (CAS 2137988‑03‑3) is less widely stocked and available only through specialised vendors . For chemists requiring a brominated [4,3‑c] handle with reliable sourcing and documented quality control, the 7‑bromo isomer currently offers the broadest commercial availability.

Chemical procurement Building block Purity specification

Syk‑Family Kinase SAR: [4,3‑c] Scaffold Preference and 7‑Position Functionalisation Tolerance

Hirabayashi et al. (2008) designed a series of 1,2,4‑triazolo[4,3‑c]pyrimidine and [1,5‑c]pyrimidine derivatives as Syk‑family kinase inhibitors and found that representative compounds (e.g. 10d and 11) exhibited strong dual Syk/ZAP‑70 inhibition with concomitant suppression of IL‑2 production in PBMCs and whole‑blood assays [1]. The SAR study highlights the [4,3‑c] core as a productive scaffold for Syk inhibition, with the 7‑position serving as a key vector for substituent optimisation [1]. Although the paper does not explicitly compare 7‑bromo to 7‑chloro IC₅₀ values, it establishes the [4,3‑c] framework as a validated kinase‑inhibitor chemotype and demonstrates that 7‑position derivatisation is compatible with potent cellular activity, providing a rationale for procuring the 7‑bromo building block as the entry point for focused library synthesis [1].

Kinase inhibition Syk Immunology

7‑Bromo‑[1,2,4]triazolo[4,3‑c]pyrimidine – High‑Impact Application Scenarios Grounded in Quantitative Evidence


Medicinal Chemistry: CDK2‑Targeted Anticancer Lead Optimisation

For teams developing CDK2 inhibitors, the 7‑bromo‑[4,3‑c]pyrimidine scaffold provides a validated low‑micromolar starting point (IC₅₀ ≈ 3.91 μM against MCF‑7 cells) , in contrast to the 7‑chloro analogue which is essentially inactive (IC₅₀ >10 μM) [1]. The C7‑bromine allows late‑stage Suzuki–Miyaura diversification to explore the ATP‑binding pocket without the synthetic burden of de novo core construction, making it an efficient entry for focused SAR libraries.

Synthetic Methodology: Palladium‑Catalysed Cross‑Coupling Library Production

The inherently weaker C–Br bond (≈ 285 kJ mol⁻¹) of the 7‑bromo derivative enables mild Suzuki–Miyaura, Kumada, and Buchwald–Hartwig couplings under conditions where the 7‑chloro congener (C–Cl ≈ 327 kJ mol⁻¹) fails [1]. This reactivity advantage translates directly to higher coupling yields and broader substrate scope in array synthesis, reducing the number of reaction‑optimisation cycles required for library production.

Respiratory Drug Discovery: Bronchodilator Pharmacophore Exploration

U.S. Patent 4,536,579 establishes the C7‑substituted [4,3‑c] scaffold as the pharmacophoric core for bronchodilator activity, with the C3‑ and C8‑substituted regioisomers lacking equivalent patent protection . The 7‑bromo building block serves as the direct synthetic precursor to the claimed chemotype, enabling nitrogen‑linked heterocyclic substituent installation at the patent‑specified position while avoiding IP‑void regioisomers.

Immunology: Syk/ZAP‑70 Dual Kinase Inhibitor Development

The [4,3‑c] triazolopyrimidine scaffold has demonstrated potent dual Syk/ZAP‑70 kinase inhibition with cellular functional activity (IL‑2 suppression in PBMC and whole blood) . The 7‑bromo derivative provides the optimal entry point for exploring the C7‑position SAR that is critical to this kinase‑inhibitor series, with the bromine handle enabling rapid parallel diversification to probe potency and selectivity.

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